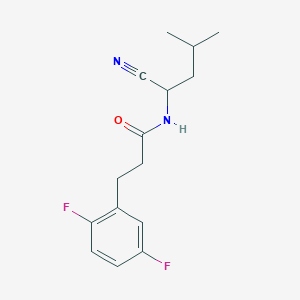
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide, also known as DFMO, is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and are often overexpressed in cancer cells. By inhibiting ODC, DFMO can reduce polyamine levels and slow down or prevent cancer cell growth.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and are often overexpressed in cancer cells. By reducing polyamine levels, N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide can slow down or prevent cancer cell growth.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit ODC and reduce polyamine levels, N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has been shown to have anti-inflammatory effects and to modulate the immune response. N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has also been shown to have effects on neurotransmitters, and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of ODC, and can be used to study the role of polyamines in cell growth and proliferation. However, N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide can also have off-target effects, and its use may need to be carefully controlled to avoid unintended effects on other cellular processes.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide. One area of interest is the development of new formulations or delivery methods that can improve the effectiveness of N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide in cancer treatment. Another area of interest is the study of N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide in combination with other drugs or therapies, to determine whether it can enhance their effectiveness. Finally, there is interest in the study of N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide in other diseases, such as neurological disorders, where it may have potential applications.
Métodos De Síntesis
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide can be synthesized using a variety of methods, including the reaction of 2,5-difluorobenzaldehyde with 1-cyano-3-methylbutene in the presence of a base, followed by reaction with ammonia and an acid to form the final product.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has been extensively studied for its potential use in cancer treatment. Clinical trials have shown that N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide can be effective in reducing the incidence of certain types of cancer, such as colon cancer and skin cancer. N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide has also been studied for its potential use in the treatment of other diseases, such as African sleeping sickness.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O/c1-10(2)7-13(9-18)19-15(20)6-3-11-8-12(16)4-5-14(11)17/h4-5,8,10,13H,3,6-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUNHAAMFFLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(2,5-difluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

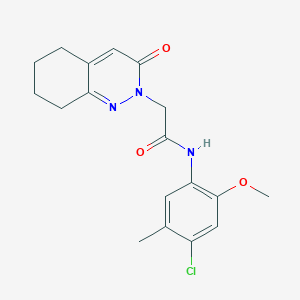
![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2957128.png)
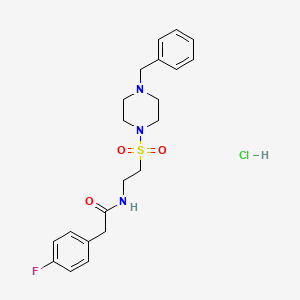

![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)
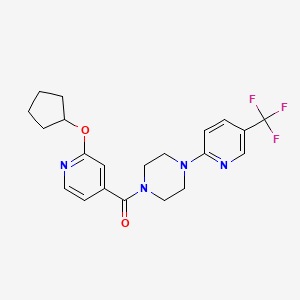
![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)


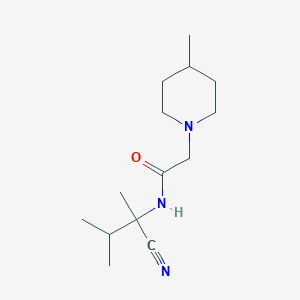
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)
